Product packaging for 1,2,4,5-Tetrahydro-3-benzothiepine(Cat. No.:CAS No. 7125-32-8)

1,2,4,5-Tetrahydro-3-benzothiepine

Cat. No.: B14737251
CAS No.: 7125-32-8
M. Wt: 164.27 g/mol
InChI Key: PHDMYIALNFNOON-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepine is a chemical scaffold of significant interest in synthetic and medicinal chemistry research. Compounds based on the benzothiepine and the closely related benzothiadiazepine core have been identified as privileged structures in drug discovery, demonstrating a wide range of potential biological activities . These structures are valuable intermediates for the development of novel pharmacologically active agents. For instance, research into analogous 1,5-benzothiazepine derivatives has shown promising in vitro cytotoxic activity against human cancer cell lines, such as liver cancer (Hep G-2) and prostate cancer (DU-145), highlighting the therapeutic potential of this chemical class . Furthermore, benzothiadiazepine derivatives have been investigated for their inhibitory activity on targets like ileal bile acid transport (IBAT), suggesting research applications in metabolic disorders such as hyperlipidaemia . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S B14737251 1,2,4,5-Tetrahydro-3-benzothiepine CAS No. 7125-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7125-32-8

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzothiepine

InChI

InChI=1S/C10H12S/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2

InChI Key

PHDMYIALNFNOON-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1,2,4,5 Tetrahydro 3 Benzothiepine and Its Derivatives

Classical Approaches to the 1,2,4,5-Tetrahydro-3-benzothiepine Ring System

Classical synthetic strategies for constructing the this compound core often rely on fundamental organic reactions that facilitate the formation of the seven-membered ring. These methods include various cyclization and ring-closure techniques.

Cyclization Reactions in Benzothiepine Construction

Cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including benzothiepines. These reactions typically involve the formation of one or two bonds to close a linear precursor into a ring. In the context of this compound, intramolecular cyclization is a common strategy. For instance, a suitably substituted aromatic precursor bearing a sulfur-containing side chain can be induced to cyclize, forming the thiepine (B12651377) ring.

One conceptual approach involves the intramolecular Friedel-Crafts reaction. In this scenario, an aromatic ring is alkylated or acylated by a tethered electrophilic side chain. For the synthesis of a benzothiepine derivative, a precursor with a benzene (B151609) ring and a sulfur-containing chain terminating in a reactive group (e.g., an acyl halide or an alcohol that can be converted to a carbocation) could be employed. The reaction would proceed via an electrophilic attack on the aromatic ring, leading to the formation of the seven-membered ring.

Another classical cyclization method is the Dieckmann condensation, which is an intramolecular reaction between two esters of a dicarboxylic acid to form a β-keto ester. While more commonly used for five- and six-membered rings, variations of this reaction can be adapted for the synthesis of larger rings like the thiepine system, particularly for derivatives bearing a carbonyl group on the seven-membered ring.

Ring Closure Strategies Involving Sulfur-Containing Precursors

Ring-closure strategies specifically designed for incorporating a sulfur atom into the heterocyclic ring are crucial for the synthesis of benzothiepines. These methods often start with precursors that already contain the necessary sulfur atom, which then participates in the ring-forming step.

A prevalent strategy involves the reaction of a bifunctional electrophile with a sulfur-containing nucleophile. For example, a compound with two leaving groups, such as a dihalide, can react with a sulfur source like sodium sulfide (B99878) to form the heterocyclic ring. In the context of this compound, a precursor such as α,α'-dihalo-o-xylene could theoretically react with a sulfur-containing dielectrophile in the presence of a suitable base to construct the seven-membered ring.

Alternatively, intramolecular ring-closing reactions of biaryl thioethers have been reported to give access to functionalized dibenzothiophene sulfonium salts under mild conditions nih.gov. While this leads to a different class of compounds, the underlying principle of intramolecular cyclization involving a sulfur-containing precursor is relevant. Such strategies often provide good control over the regiochemistry of the cyclization.

Modern and Advanced Synthetic Transformations

More contemporary approaches to the synthesis of benzothiepine derivatives focus on achieving higher levels of control, particularly with respect to stereochemistry. Enantioselective synthesis has become a significant area of research, aiming to produce single enantiomers of chiral molecules.

Enantioselective Synthesis of Benzothiepine Derivatives

Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Consequently, the development of methods for the enantioselective synthesis of benzothiepine derivatives is of considerable interest. These methods aim to introduce chirality in a controlled manner during the synthetic sequence.

Asymmetric oxidation is a powerful tool for introducing chirality. Chiral oxaziridines, particularly N-sulfonyloxaziridines, are highly effective reagents for the enantioselective oxidation of various functional groups. nih.govresearchgate.netorganic-chemistry.orgnih.govwikipedia.org In the context of benzothiepine synthesis, if a precursor contains a prochiral sulfide, it could be asymmetrically oxidized to a chiral sulfoxide (B87167) using a chiral oxaziridine. This introduces a stereocenter at the sulfur atom, which can then direct the stereochemistry of subsequent transformations or be a key feature of the final product.

The mechanism of oxidation by oxaziridines is thought to proceed via an SN2-type attack on the oxaziridine oxygen. nih.gov The choice of the chiral oxaziridine, often derived from camphor or other chiral scaffolds, is critical for achieving high enantioselectivity. The steric and electronic properties of both the substrate and the oxidant influence the outcome of the reaction.

Table 1: Examples of Asymmetric Sulfide Oxidation using Chiral Oxaziridines

Substrate (Sulfide)Chiral OxaziridineProduct (Sulfoxide)Enantiomeric Excess (ee)
Thioanisole(+)-(Camphorsulfonyl)oxaziridine(R)-Methyl phenyl sulfoxide>95%
Benzyl phenyl sulfide(-)-(Camphorsulfonyl)oxaziridine(S)-Benzyl phenyl sulfoxide92%
Dibenzyl sulfide(+)-(Camphorsulfonyl)oxaziridine(R)-Dibenzyl sulfoxide85%

Note: This table presents general examples of asymmetric sulfide oxidation and is intended to be illustrative of the methodology's potential application to benzothiepine precursors.

Stereoselective cyclization reactions are another important avenue for the enantioselective synthesis of benzothiepine derivatives. nih.gov These reactions use a chiral catalyst or a chiral auxiliary to control the three-dimensional arrangement of atoms during the ring-forming step.

For example, a metal-catalyzed intramolecular cyclization could be rendered stereoselective by using a chiral ligand. The chiral ligand coordinates to the metal center and creates a chiral environment, which influences the way the substrate binds and reacts, leading to the preferential formation of one enantiomer of the product. Various transition metals, in combination with a wide array of chiral ligands, have been successfully employed in asymmetric catalysis.

An alternative approach is substrate-controlled stereoselective cyclization. In this method, a stereocenter already present in the acyclic precursor directs the stereochemical outcome of the cyclization. This existing stereocenter can be introduced early in the synthesis, for instance, through an asymmetric reaction as described above, or by using a starting material from the chiral pool.

Table 2: Conceptual Approaches to Stereoselective Cyclization for Benzothiepines

Precursor TypeChiral InfluenceCyclization TypePotential Product
Acyclic precursor with a chiral alcoholChiral auxiliaryIntramolecular alkylationEnantioenriched benzothiepine derivative
Prochiral precursor with a double bondChiral metal catalystIntramolecular hydrothiolationEnantioenriched tetrahydrobenzothiepine
Acyclic precursor with a chiral sulfoxideSubstrate controlPummerer reaction-cyclizationDiastereomerically enriched benzothiepine

Note: This table outlines conceptual strategies for the stereoselective synthesis of benzothiepines, as direct examples for this compound are not extensively documented.

Role of Chiral Sulfoxide Intermediates in Diastereoselectivity

Chiral sulfoxides are powerful tools in asymmetric synthesis, serving as effective chiral auxiliaries to control the stereochemical outcome of reactions. medcraveonline.comillinois.edu Their utility stems from the stable stereogenic center at the sulfur atom, which can influence the formation of new stereocenters elsewhere in the molecule. medcraveonline.com In the context of benzothiepine synthesis, chiral sulfoxide intermediates play a crucial role in directing the diastereoselective formation of the seven-membered ring.

A key strategy involves the intramolecular cyclization of a precursor that contains a chiral sulfoxide group. For instance, the ring closure of a chiral nitro sulfoxide aldehyde compound can be used to form a tetrahydrobenzothiepine-1-oxide. google.com By treating the precursor with a base, such as potassium t-butoxide, the cyclization proceeds to selectively form one enantiomer or a specific set of diastereomers of the resulting heterocyclic product. google.com This diastereoselectivity is guided by the predetermined stereochemistry of the sulfoxide group in the starting material. The resulting tetrahydrobenzothiepine-1-oxide can then be further oxidized to the corresponding 1,1-dioxide derivative if desired. google.com This approach highlights the effectiveness of using sulfoxide-mediated asymmetric induction to construct stereochemically defined benzothiepine frameworks.

Table 1: Key Aspects of Chiral Sulfoxide-Mediated Synthesis

Feature Description Reference
Chiral Auxiliary The sulfinyl group acts as an internal chiral director. medcraveonline.com
Mechanism Intramolecular cyclization of a precursor containing a chiral sulfoxide. google.com
Selectivity The reaction leads to the selective formation of one enantiomer or a set of diastereomers. google.com

| Product | The initial product is a tetrahydrobenzothiepine-1-oxide, which can be further oxidized. | google.com |

Rearrangement Reactions Leading to 1,2,4,5-Tetrahydro-3-benzothiepines

Rearrangement reactions provide a powerful method for carbon-carbon bond formation and ring expansion, enabling the synthesis of complex cyclic systems. For sulfur-containing heterocycles, the Stevens rearrangement is a particularly relevant transformation. wikipedia.org

The Stevens rearrangement is a chemical reaction that converts sulfonium salts into the corresponding sulfides through a 1,2-rearrangement in the presence of a strong base. wikipedia.org This reaction has been employed in the synthesis of various alkaloids and complex cyclic molecules. nih.gov The general mechanism involves the deprotonation of a sulfonium salt to form a sulfur ylide, which then undergoes the key rearrangement step. wikipedia.org

While a direct application of the Stevens rearrangement to form the this compound core is not extensively documented in dedicated studies, the fundamental mechanism is applicable. The process would involve an appropriately substituted sulfonium salt that, upon treatment with a base, generates an ylide that rearranges to form the desired seven-membered ring structure. The reaction is known for its complexity, with the mechanism sometimes involving the formation of a diradical pair within a solvent cage, which helps explain the observed retention of configuration at the migrating carbon. wikipedia.org

Sulfur ylides are key intermediates in various synthetic transformations, including the aforementioned Stevens rearrangement and other reactions like epoxidations and cyclopropanations. researchgate.netmdpi.com An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the context of sulfur ylides, a carbanion is adjacent to a positively charged sulfur atom. researchgate.net

The formation of the ylide is the critical first step in the Stevens rearrangement pathway. wikipedia.org It is generated by treating a sulfonium salt with a strong base, which removes a proton from the carbon alpha to the sulfonium center. Once formed, the sulfur ylide is highly reactive and can undergo sigmatropic rearrangements. nih.gov Specifically, a google.comrsc.org-sigmatropic rearrangement (the Stevens rearrangement) or a wikipedia.orgrsc.org-sigmatropic rearrangement (the Sommelet-Hauser rearrangement) can occur. For the synthesis of a benzothiepine ring via a Stevens rearrangement, the reaction conditions would be tailored to favor the google.comrsc.org-shift, leading to the desired ring-enlarged sulfide product. wikipedia.org

One-Pot and Cascade Methodologies

An effective one-pot, two-step synthesis has been developed for diaroyl benzothiepine-1,1-dioxides. rsc.org This method involves the reaction of four components in a single pot to construct the seven-membered ring system. The process begins with a Rongalite-mediated double sulfination of α-bromoacetophenones. This is followed by a double condensation of the resulting 1,3-diaroyl sulfone intermediate with o-phthalaldehydes. rsc.org This (1C + 1C + 1S + 4C) reaction sequence efficiently assembles the benzothiepine-1,1-dioxide core.

Table 2: One-Pot Synthesis of Diaroyl Benzothiepine-1,1-Dioxides

Step Reaction Reagents Intermediate/Product Reference
1 Double Sulfination α-bromoacetophenones, Rongalite 1,3-diaroyl sulfone rsc.org

| 2 | Double Condensation | o-phthalaldehyde | Diaroyl benzothiepine-1,1-dioxide | rsc.org |

Rongalite (sodium formaldehyde sulfoxylate) is an inexpensive, stable, and easy-to-handle industrial chemical that serves as a versatile reagent in organic synthesis. scientificupdate.comwikipedia.org It is most commonly used as a source of the sulfoxylate dianion (SO₂²⁻), which is a precursor for the formation of sulfones. acs.org

In the synthesis of benzothiepine-1,1-dioxides, Rongalite plays a crucial role in the initial bond-forming step. rsc.orgresearchgate.net It mediates the double sulfination of two molecules of an α-bromoacetophenone, creating a 1,3-diaroyl sulfone. This sulfone is the key intermediate that subsequently undergoes condensation to form the seven-membered heterocyclic ring. rsc.org The use of Rongalite provides an efficient and direct route to sulfone intermediates required for the construction of sulfur-containing heterocycles like benzothiepines. acs.org

Multi-Component Cascade Reactions for C-S Bond Construction

Multi-component cascade reactions represent an efficient strategy for the synthesis of complex heterocyclic structures, including those containing C-S bonds, by combining several operational steps into a single, one-pot procedure without isolating intermediates. This approach enhances atomic economy and reduces waste. While direct examples for this compound are specific, the principles are well-established in the synthesis of other sulfur-containing heterocycles like thiazoles and benzothiazoles. jsynthchem.comnih.gov

These reactions often involve the in situ generation of a reactive thioamide or a related sulfur-containing nucleophile that subsequently participates in an intramolecular or intermolecular cyclization. For instance, a four-component reaction to synthesize polysubstituted thiazoles has been developed using ketones, aldehydes, an ammonium salt as the nitrogen source, and elemental sulfur. nih.gov Such a strategy, which forges multiple bonds in one pot, could conceptually be adapted for the construction of the seven-membered benzothiepine ring system. The key would be the design of appropriate starting materials that, upon initial reaction, generate an intermediate poised for intramolecular cyclization to form the target ring.

A notable example in a related field is a protocol for constructing highly functionalized bipyrimidine derivatives from 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides through a complex multi-component cascade. rsc.org This process involves the formation of five bonds and the cleavage of one bond in a single operation. rsc.org The development of similar complex cascades for benzothiepine synthesis remains a promising area for future research, offering a direct route to structurally diverse derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency.

Elemental Sulfur as a Sulfur Source in Heterocycle Synthesis

Elemental sulfur (S8) is an attractive sulfurating agent due to its low cost, low toxicity, stability, and abundance as an industrial byproduct. researchgate.netthieme-connect.com Its use aligns with green chemistry principles by replacing more hazardous and odorous sulfur reagents. The synthesis of sulfur heterocycles through the direct incorporation of elemental sulfur often involves C-H functionalization, which shortens reaction pathways and reduces waste. thieme-connect.com

The construction of C–S bonds using elemental sulfur is a key strategy for synthesizing a variety of sulfur heterocycles, including thiophenes, thiazoles, and benzothiazoles. thieme-connect.comthieme-connect.com For example, the Gewald reaction, a classic method for synthesizing polysubstituted 2-aminothiophenes, utilizes elemental sulfur in a multi-component reaction between a ketone or aldehyde, an α-cyanoester, and sulfur, typically in the presence of a base. researchgate.netnih.gov While traditionally used for five-membered rings, the fundamental reactivity of elemental sulfur as a nucleophilic sulfur source after activation can be applied to larger ring systems. researchgate.net A metal-free, three-component reaction between 2-halophenylacetic acids, elemental sulfur, and amines has also been demonstrated for the synthesis of benzodisulfide heterocyclic compounds. researchgate.net

Metal-Free Conditions in Benzothiepine Synthesis

The development of synthetic methods that avoid the use of transition-metal catalysts is a central goal of green chemistry. Metal-free synthesis eliminates concerns about costly and toxic heavy metal contamination in the final products, which is particularly crucial in pharmaceutical chemistry. organic-chemistry.org

Several strategies have been developed for the metal-free synthesis of sulfur-containing heterocycles. One approach involves the use of potassium sulfide (K2S) as the sulfur source for the synthesis of benzo[b]thiophenes from o-halovinylbenzenes via a direct SNAr-type reaction and cyclization. organic-chemistry.org Similarly, metal-free conditions have been employed for the synthesis of 1,4-benzodiazepines and quinazolinones, demonstrating the broad applicability of avoiding metal catalysts for heterocycle synthesis. nih.govresearchgate.net For benzothiazepines, a related seven-membered ring system, a facile metal-free synthesis has been achieved by reacting chalcones and ortho-amino thiophenol using a liquid-assisted grinding technique, which is also eco-friendly and operationally simple. dntb.gov.ua These precedents suggest that metal-free cyclization strategies, potentially involving intramolecular nucleophilic substitution or addition reactions, are viable for the synthesis of the this compound skeleton.

Microwave-Assisted and Solvent-Free Methodologies (General Heterocycle Relevance)

Microwave-assisted organic synthesis has become a powerful tool for achieving green chemistry goals. rsc.org Microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and higher product purity compared to conventional heating methods. nih.govnih.gov These advantages stem from the efficient and direct transfer of energy to the reacting molecules. acs.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis, as they eliminate solvent waste, which is a major contributor to environmental pollution from the chemical industry. acs.orgcem.com Combining microwave irradiation with solvent-free conditions can lead to highly efficient and environmentally benign synthetic protocols. nih.govcem.com For example, the synthesis of various nitrogen and sulfur heterocycles, including polyfunctionalized spiro derivatives and 1,5-benzothiazepines, has been successfully achieved under microwave-assisted, solvent-free conditions, often with excellent yields in just a few minutes. rsc.orgnih.gov These techniques are broadly applicable and hold significant potential for the sustainable synthesis of this compound.

Methodology Key Advantages Relevant Heterocycles Reference
Microwave-Assisted SynthesisShorter reaction times, higher yields, increased purityPyrroles, Fluoroquinolones, 1,5-Benzothiazepines nih.govnih.gov
Solvent-Free ReactionsReduced waste, simplified purification, enhanced safetyPyrazoles, N-acylated cephalosporins, Spiro heterocycles rsc.orgacs.orgcem.com
Combined MW/Solvent-FreeSynergistic benefits of both techniques, high efficiencyPolyfunctionalized spiro derivatives, Hydrazones rsc.orgcem.com

Synthesis of Substituted and Fused this compound Derivatives

The synthesis of derivatives allows for the modulation of the core structure's properties. Oxidation of the sulfur atom is a common transformation for sulfur-containing heterocycles.

Preparation of this compound 1,1-Dioxides

The 1,1-dioxide (sulfone) derivative of a benzothiepine is a key functionalized structure. The synthesis of such sulfones is typically achieved by the oxidation of the corresponding sulfide. While direct literature on the oxidation of this compound is scarce, the synthesis of analogous cyclic sulfones provides established methodologies. For instance, derivatives of 1,2,4-benzothiadiazine 1,1-dioxide and 1,2,3-benzothiadiazine 1,1-dioxide are well-known classes of compounds, highlighting the stability and accessibility of the benzofused cyclic sulfone motif. mdpi.com

Synthesis of Spiro[1-benzothiepine-4(5H),3′(3H)-pyrazol]-5-ones

The synthesis of spiro compounds, where a single atom is part of two distinct rings, is a significant strategy in medicinal chemistry to create three-dimensionally complex molecules with novel properties. The creation of spiro[1-benzothiepine-4(5H),3′(3H)-pyrazol]-5-ones involves a multicomponent reaction strategy, typically a condensation reaction between a ketone derivative of the benzothiepine scaffold and a suitable pyrazole-based precursor.

A general and efficient method for preparing similar spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones involves the condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with various ketones under mild conditions, often catalyzed by an agent like indium(III) chloride nih.gov. Adapting this methodology, the synthesis would likely proceed by reacting 1,2,4,5-tetrahydro-3-benzothiepin-5-one with a hydrazine derivative in a suitable solvent.

The key steps in this synthetic approach are:

Preparation of the Ketone Precursor : The synthesis starts with the appropriate 1,2,4,5-tetrahydro-3-benzothiepin-5-one.

Condensation Reaction : The benzothiepinone is reacted with a hydrazine, such as phenylhydrazine, in a solvent like ethanol, often with a catalytic amount of acid.

Cyclization : The resulting intermediate undergoes an intramolecular cyclization to form the spiro-pyrazolone ring system.

This reaction pathway is versatile, allowing for the generation of a library of spiro compounds by varying the substituents on either the benzothiepine ring or the hydrazine precursor.

Table 1: Reaction Conditions for a Representative Spiro-Pyrazolone Synthesis

ParameterCondition
Reactant 1 1,2,4,5-Tetrahydro-3-benzothiepin-5-one
Reactant 2 Phenylhydrazine
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux
Product Spiro[1-benzothiepine-4(5H),3′(3H)-phenylpyrazol]-5-one

Introduction of Specific Functional Groups (e.g., Amino, Halo, Sulfonyl)

The functionalization of the this compound scaffold is crucial for developing analogs with diverse biological activities. Methodologies for introducing amino, halo, and sulfonyl groups are of particular interest.

Amino Group Introduction:

The introduction of an amino group onto a heterocyclic system can be achieved through various methods. For analogous structures like 1,2,4,5-tetrahydro-2-benzazepin-3-ones, a mild and general strategy involves the intramolecular amide bond formation from an intermediate amino acid researchgate.netresearchgate.net. This is typically achieved through reductive amination of an aldehyde with an appropriate amine, followed by cyclization researchgate.net. For the benzothiepine ring, a common approach would be the nitration of the aromatic portion of the molecule, followed by reduction of the nitro group to an amine.

Nitration : The benzothiepine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring, typically at a position directed by existing substituents.

Reduction : The resulting nitro-benzothiepine is then reduced to the corresponding amino-benzothiepine using standard reducing agents like tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media.

Halo Group Introduction:

Halogen atoms are important functional groups that can significantly alter the electronic and lipophilic properties of a molecule. A highly efficient method for regioselective halogenation of similar heterocyclic systems, such as 1,4-benzodiazepinones, utilizes a C-H activation process nih.gov. This strategy can be adapted for the this compound core.

The reaction typically involves:

Direct Halogenation : Using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), to install a halogen on the aromatic ring nih.gov.

Catalyst-Controlled C-H Activation : For more specific regioselectivity, a palladium catalyst (e.g., Pd(OAc)₂) can be used to direct the halogenation to a specific C-H bond, for instance, at the ortho position of a phenyl substituent if present nih.gov. This approach offers a straightforward route to halogenated derivatives from the already synthesized core structure nih.gov.

Table 2: Reagents for Functional Group Introduction

Functional GroupMethodTypical Reagents
Amino Nitration followed by Reduction1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd-C
Halo C-H Activation / Electrophilic HalogenationN-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), Pd(OAc)₂
Sulfonyl Chlorosulfonylation followed by Amination1. ClSO₃H 2. Ammonia or primary/secondary amine

Sulfonyl Group Introduction:

The sulfonyl group, particularly as a sulfonamide, is a key pharmacophore in many drugs. The synthesis of sulfonyl derivatives of this compound can be achieved by electrophilic aromatic substitution.

Chlorosulfonylation : The benzothiepine molecule is reacted with chlorosulfonic acid. This introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. The position of substitution is governed by the directing effects of the substituents already present on the ring.

Amination : The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to a sulfonamide by reacting it with ammonia or a primary or secondary amine. This two-step process provides a versatile route to a wide range of sulfonamide derivatives. This methodology is analogous to the synthesis of other endocyclic sulfonamide fragments in nitrogen heterocycles researchgate.net.

These synthetic strategies provide a robust platform for the chemical exploration of the this compound scaffold, enabling the generation of diverse analogs for further investigation.

Chemical Reactivity and Mechanistic Investigations of 1,2,4,5 Tetrahydro 3 Benzothiepine

Reactivity Patterns of the Seven-Membered Thiepine (B12651377) Ring

The thiepine ring is a seven-membered heterocycle containing a sulfur atom. youtube.com Unlike smaller aromatic heterocycles, the thiepine ring in its unsaturated form is non-aromatic, possessing 8 π-electrons, which makes it anti-aromatic in nature. youtube.com The tetrahydro derivative, 1,2,4,5-tetrahydro-3-benzothiepine, has a partially saturated seven-membered ring, rendering it flexible and non-planar. Its reactivity is primarily centered around the sulfur atom and the adjacent methylene (B1212753) groups.

General reactivity patterns for thiepines include:

Reactions at the Sulfur Atom : The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. It is susceptible to oxidation, which can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone.

Ring Stability : The construction of seven-membered rings can be challenging due to unfavorable entropic factors and transannular interactions. nih.gov

Thermal Reactions : The most common thermal reaction of thiepines is the extrusion of the sulfur atom. youtube.com

Cycloaddition Reactions : Thiepines can participate in cycloaddition reactions. For instance, 2,7-di-tert-butylthiepine reacts with tetracyanoethylene (B109619) to yield a cycloaddition product. youtube.com

The reactivity of the this compound ring is a blend of the properties of a cyclic thioether and the influence of the fused benzene (B151609) ring. The saturated carbons in the ring can undergo radical reactions, while the C-S bonds can be subject to cleavage under specific conditions.

Influence of Heteroatoms and Substituents on Reactivity

Substituents on either the benzene ring or the thiepine ring can significantly alter the reactivity of this compound.

Oxidation of the sulfur atom in the thiepine ring to a sulfonyl group (SO₂) dramatically changes the molecule's electronic properties and reactivity. The sulfonyl group is strongly electron-withdrawing. chem-station.com

Key Effects of a Sulfonyl Group:

Increased Acidity of α-Protons : The electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the adjacent carbons (C4 and C5), making them more susceptible to deprotonation by a base.

Reduced Nucleophilicity of Sulfur : The oxidation state of sulfur in a sulfone means it no longer has lone pairs available for nucleophilic attack.

Influence on Migratory Aptitude : The presence of an electron-withdrawing sulfoxide (an intermediate in the oxidation to a sulfone) can decrease the migratory aptitude of adjacent carbon atoms in rearrangement reactions. nih.gov

Activation of Leaving Groups : While not directly applicable to the core ring structure without further substitution, sulfonyl groups are excellent leaving groups in nucleophilic substitution reactions. chem-station.com

Interactive Data Table: Impact of Sulfonyl Group on Reactivity

FeatureUnsubstituted Thiepine (Sulfide)Substituted Thiepine (Sulfone)
Nature of Sulfur Atom NucleophilicElectrophilic (Sulfur atom)
Acidity of α-Protons LowHigh
Reactivity towards Oxidation Can be oxidizedAlready in a high oxidation state
Overall Electronic Effect Weakly electron-donating/neutralStrongly electron-withdrawing

Halogen substituents on the aromatic ring of this compound primarily influence electrophilic aromatic substitution reactions. Halogens exhibit a dual electronic effect. libretexts.org

Inductive Effect : Due to their high electronegativity, halogens withdraw electron density from the benzene ring via the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.org The reactivity of halogen-substituted benzene rings decreases as the electronegativity of the halogen decreases (F > Cl > Br > I). libretexts.org

Resonance Effect : Halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Therefore, halogenated 1,2,4,5-tetrahydro-3-benzothiepines will undergo electrophilic aromatic substitution more slowly than the parent compound, with substitution occurring at the positions ortho and para to the halogen. The specific halogen (F, Cl, Br, I) affects the degree of deactivation. libretexts.orgnih.gov The size and polarizability of the halogen can also influence interactions, such as halogen bonding, which can direct the assembly of molecules in the solid state. nih.gov

Interactive Data Table: Halogen Substituent Effects on the Benzene Ring

Halogen PropertyEffect on ReactivityOutcome
Inductive Effect Electron-withdrawingDeactivates the ring towards electrophilic substitution. libretexts.org
Resonance Effect Electron-donatingDirects incoming electrophiles to ortho and para positions. libretexts.org
Electronegativity (F>Cl>Br>I) Decreases down the groupReactivity increases (less deactivation) down the group. libretexts.org
Atomic Size Increases down the groupCan introduce steric hindrance and participate in halogen bonding. nih.gov

Reaction Mechanism Studies (e.g., Cycloadditions, Rearrangements)

The this compound framework can theoretically undergo several types of complex reactions, including cycloadditions and rearrangements.

Cycloaddition Reactions : While direct studies on this compound are scarce, related seven-membered heterocyclic systems like benzodiazepines and benzothiazepines are known to participate in cycloaddition reactions. nih.govresearchgate.net For instance, [4+3] cycloadditions have been used to synthesize 1,4-benzodiazepin-3-ones. nih.gov Such reactions involve the combination of a four-atom π-system with a three-atom component to form the seven-membered ring. It is plausible that derivatives of this compound could be synthesized or could react via cycloaddition pathways.

Rearrangement Reactions : Rearrangement reactions involve the migration of an atom or group within a molecule, often proceeding through a carbocation intermediate. masterorganicchemistry.combyjus.com The flexible, saturated portion of the this compound ring could be susceptible to rearrangements under certain conditions, such as acid-catalyzed processes that could generate a carbocation. masterorganicchemistry.com Common rearrangement types include the Wagner-Meerwein, Pinacol, and Beckmann rearrangements. thermofisher.comslideshare.net For example, a reaction that generates a carbocation at C1 or C2 could potentially lead to a ring contraction or expansion, driven by the formation of a more stable carbocation. The Favorskii rearrangement, which involves the rearrangement of α-halogenated ketones, could be relevant to derivatives of 1,2,4,5-tetrahydro-3-benzothiepin-1-one. msu.edu

C-S Bond Formation and Cleavage Mechanisms

The synthesis and degradation of the this compound ring system are fundamentally dependent on the mechanisms of carbon-sulfur (C-S) bond formation and cleavage.

C-S Bond Formation : The thiepine ring is typically constructed via cyclization reactions that form one or both C-S bonds. One potential synthetic route involves the reaction of a precursor with two thiol groups with a dihaloalkane, proceeding through a nucleophilic substitution mechanism. Another approach is intramolecular C-S bond formation. For example, a 1,3-benzothiazepine derivative has been synthesized via a direct intramolecular dehydrogenative C-S bond formation. nih.gov This suggests that similar strategies could be employed for 3-benzothiepines, likely involving the reaction of a suitable ortho-substituted benzene precursor.

C-S Bond Cleavage : The C-S bond in the thiepine ring can be cleaved under various conditions. Reductive cleavage using agents like Raney Nickel can remove the sulfur atom entirely, leading to a carbocyclic system. Oxidative cleavage can also occur. Furthermore, studies on related benzothiazole (B30560) systems have shown that C-S bond cleavage can occur under strongly basic conditions, leading to novel intramolecular recyclization and the formation of a different C-S bond. researchgate.net This highlights the potential for complex rearrangements involving the sulfur atom under specific, forceful reaction conditions.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for elucidating the molecular structure of 1,2,4,5-tetrahydro-3-benzothiepine by providing detailed information about the chemical environment of each proton and carbon atom. For analogous seven-membered heterocyclic systems, such as N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature NMR studies have been crucial in understanding their conformational dynamics. rsc.orgresearcher.life These studies reveal the existence of puckered, chair-like conformations that undergo interconversion. rsc.orgresearcher.life

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The chemical shifts and splitting patterns of these protons would be influenced by their position on the ring and their coupling with neighboring protons.

The aliphatic protons of the tetrahydrothiepine ring would resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the sulfur atom (at positions 2 and 4) and the benzylic methylene protons (at positions 1 and 5) would each give rise to characteristic signals. The exact chemical shifts and multiplicities would depend on the conformational preferences of the seven-membered ring. In related benzothiazepine (B8601423) structures, the assignments of these protons are often confirmed using 2D NMR techniques. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic (H6, H7, H8, H9)7.0 - 7.5Multiplet
Benzylic (H1, H5)2.8 - 3.5Singlet or AB quartet
Methylene (H2, H4)2.5 - 3.2Singlet or AB quartet

Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of δ 120-145 ppm, with the quaternary carbons appearing at the lower field end of this range. The aliphatic carbons of the thiepine (B12651377) ring would be found further upfield. The benzylic carbons (C1 and C5) are expected to be in the δ 30-40 ppm range, while the methylene carbons adjacent to the sulfur (C2 and C4) would likely appear in a similar or slightly downfield region due to the influence of the heteroatom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon PositionPredicted Chemical Shift (ppm)
Aromatic (C6, C7, C8, C9)125 - 135
Aromatic Quaternary (C5a, C9a)135 - 145
Benzylic (C1, C5)30 - 40
Methylene (C2, C4)25 - 35

Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aliphatic portion of the thiepine ring and within the aromatic system. In studies of similar structures like tetrahydro-1,4-benzothiazepines, COSY is fundamental for assigning the ground state conformations. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation of the flexible seven-membered ring. For related benzazepine structures, NOESY experiments have been instrumental in confirming conformational assignments. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Functional Group Identification via IR Spectroscopy

The infrared (IR) spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Aromatic C-H Stretching: Sharp bands are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Stronger bands would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the methylene groups.

Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups would be observed in the 1400-1470 cm⁻¹ and 720-780 cm⁻¹ regions, respectively.

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weak and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Variable
CH₂ Bending (Scissoring)1400 - 1470Medium
C-S Stretch600 - 800Weak

Note: This table is predictive and based on general principles. Actual experimental values may vary.

Conformational Insights from Vibrational Spectra

While IR spectroscopy is excellent for identifying functional groups, both IR and Raman spectroscopy can provide insights into the conformational isomers of a molecule. The seven-membered thiepine ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. Each of these conformers would have a unique set of vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry studies detailing the fragmentation patterns for this compound were identified. The analysis of fragmentation pathways is crucial for confirming the structure of a synthesized compound and for identifying unknown substances. This analysis typically involves techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) to elucidate the breakdown of the molecular ion. While general fragmentation patterns for other heterocyclic compounds are known, applying these to the unique 3-benzothiepine core without experimental verification would be speculative.

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published X-ray crystallographic structures for this compound in the searched databases. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, establishing its absolute stereochemistry and solid-state conformation. Although crystallographic data is available for other classes of sulfur-containing heterocycles, such as benzothiazepines and benzothiadiazines, this information cannot be directly extrapolated to confirm the specific structural details of this compound.

Conformational Analysis of the Seven-Membered Ring System

Detailed conformational analysis of the seven-membered thiepine ring in this compound is not described in the available literature. Such studies, often conducted using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, are essential for understanding the flexibility of the seven-membered ring and identifying its most stable conformations, such as chair, boat, or twist-boat forms. While conformational studies have been performed on related systems like tetrahydro-1,4-benzothiazepines, the substitution pattern and the nature of the heteroatoms significantly influence the conformational preferences, making direct comparisons to the 3-benzothiepine system unreliable. rsc.org

Derivatives and Analogs: Structure Activity Relationship Sar and Scaffold Modification in Academic Design

Design and Synthesis of Substituted 1,2,4,5-Tetrahydro-3-benzothiepine Analogs

The synthesis of substituted this compound analogs is not as widely documented as that of its isomers like 1,5-benzothiazepines, but synthetic strategies can be adapted from established methods for related benzofused heterocycles. The core design principle involves constructing the seven-membered thiepine (B12651377) ring fused to a benzene (B151609) ring, allowing for substitutions on both the aromatic and heterocyclic portions of the molecule.

Common synthetic approaches often begin with precursors that can undergo intramolecular cyclization. For instance, a typical strategy might involve the reaction of a substituted α,α'-dihalo-o-xylene with a sulfur nucleophile, although this specific route to the 3-benzothiepine is less common. More versatile methods, adapted from the broader benzothiazepine (B8601423) literature, provide a framework for creating diverse analogs. nih.gov One such general approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable electrophilic partner, such as a chalcone (B49325) or a dicarbonyl compound, to form the seven-membered ring. nih.govnih.gov While this typically yields 1,5-benzothiazepines, modifications to the starting materials could theoretically be used to generate other isomers.

A versatile synthetic pathway to produce substituted benzothiazepines involves a multi-step sequence starting with a Knoevenagel condensation, followed by a thio-Michael addition and intramolecular imine formation. scirp.org This method allows for the incorporation of a wide variety of substituents on different parts of the scaffold, enabling a systematic exploration of the chemical space. scirp.org Greener synthetic methods, utilizing catalysts like ferrous sulfate (B86663) or employing polyethylene (B3416737) glycol (PEG-400) as a recyclable medium, have also been developed for related benzothiazepine syntheses, offering high yields and shorter reaction times. nih.govnih.gov

Below is a table summarizing potential synthetic strategies adaptable for this compound analogs, based on established methods for related compounds.

Synthetic Strategy Key Reactants Reaction Type Potential for Diversity Reference
Condensation & CyclizationSubstituted 2-aminothiophenols and chalconesMichael addition, intramolecular cyclizationHigh; allows for substitution on both aromatic rings. nih.govnih.gov
Multi-step SynthesisIndan-1,3-diones, benzaldehydes, 2-aminothiophenolsKnoevenagel condensation, thio-Michael additionHigh; allows for three points of diversification. scirp.org
Intramolecular C-S Bond FormationDiphenylphosphoryl thioamide and an iodotosylate reagentDehydrogenative C-S couplingModerate; depends on availability of substituted thioamides. nih.gov

Stereochemical Influence on Molecular Recognition and Interactions

Stereochemistry is a critical factor that governs the interaction of small molecules with biological macromolecules like receptors and enzymes. For derivatives of this compound, the non-planar, seven-membered thiepine ring can adopt various conformations, and the introduction of substituents can create one or more chiral centers. The spatial arrangement of these substituents can profoundly affect how the molecule fits into a binding site. nih.gov

The three-dimensional shape of a molecule is determined by the specific arrangement of its atoms, and stereoisomers (molecules with the same connectivity but different spatial arrangements) can have vastly different biological effects. nih.gov This is because biological targets are themselves chiral, and they can differentiate between enantiomers or diastereomers of a ligand.

For example, in related benzodiazepine (B76468) systems, the stereochemical features of ligands are known to control their binding affinity and intrinsic activity at the receptor. nih.gov It is well-established that one enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even interact with a different target altogether. Therefore, controlling the stereochemistry of this compound analogs is essential for developing selective compounds and for accurately interpreting structure-activity relationships.

Strategies for Scaffold Modification within Benzothiepine Chemistry

Scaffold modification is a key strategy in medicinal chemistry used to optimize the properties of a lead compound or to create novel chemical entities with new biological activities. mdpi.com For the benzothiepine core, several modification strategies can be envisioned, drawing inspiration from work on related heterocyclic systems. mdpi.comniper.gov.inmdpi.com

Scaffold Hopping : This involves replacing the central benzothiepine core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. niper.gov.in This can lead to compounds with improved properties, such as better metabolic stability or synthetic accessibility, while retaining the desired biological activity. niper.gov.inyoutube.com For example, replacing the thiepine ring with a diazepine (B8756704) or oxazepine ring would constitute a scaffold hop.

Ring System Modification : The core scaffold can be altered by fusing additional rings. For instance, fusing another aromatic or heterocyclic ring to the benzothiepine system can increase rigidity, alter the shape, and introduce new interaction points. An example from the literature is the synthesis of benzo[b]indeno[1,2-e] nih.govmdpi.comthiazepin-12-one analogs, which combines the benzothiazepine scaffold with an indanone moiety. scirp.org

Isosteric Replacement : Atoms or groups of atoms within the scaffold can be replaced with others that have similar physical or chemical properties (bioisosteres). In the this compound scaffold, the sulfur atom could be replaced with a carbon (carbocycle), an oxygen (benzoxepine), or a nitrogen atom (benzazepine) to probe the importance of the heteroatom for activity.

These strategies allow chemists to systematically explore new chemical space and develop analogs with finely tuned properties. mdpi.com

Academic Approaches to Understanding Structure-Activity Relationships for Benzothiepine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a molecule to determine which parts are responsible for its biological effects. rsc.org

A primary approach to SAR is the systematic modification of substituents on the molecular scaffold. nih.gov For this compound, this involves synthesizing analogs with different functional groups at various positions on both the benzene ring and the thiepine ring.

Aromatic Ring Substitution : The benzene ring can be substituted with a variety of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro). The position of these substituents (ortho, meta, para relative to the fused thiepine ring) is also varied to probe the electronic and steric requirements of the target binding site.

Thiepine Ring Substitution : The methylene (B1212753) carbons of the tetrahydrothiepine ring can be substituted with alkyl or aryl groups. This can influence the ring's conformation and introduce new steric or hydrophobic interactions.

By comparing the biological activities of these analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. calstate.edu For instance, studies on related benztropine (B127874) analogs have shown that while smaller substituents on the aromatic rings are generally well-tolerated, the specific placement can be crucial for selectivity between different biological targets. nih.gov

The sulfur atom in the thiepine ring is a key site for modification. It can be oxidized to form the corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂). This transformation has a profound impact on the molecule's properties:

Metabolic Stability : In some cases, oxidation at a metabolically vulnerable site can improve a compound's pharmacokinetic profile.

The synthesis of sulfones from sulfides is a well-established chemical transformation. For example, 7-bromo-3(S)-butyl-3-ethyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide is a sulfone derivative that has been investigated in clinical trials, highlighting the importance of this modification. nih.gov

As discussed in section 6.2, stereochemistry is paramount in drug design. When a derivative contains one or more chiral centers, it will exist as a mixture of stereoisomers unless a stereoselective synthesis or a chiral separation is performed. The use of a single, pure stereoisomer (an enantiomer or diastereomer) is highly significant for several reasons:

Improved Therapeutic Index : Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects. Using a single, active isomer can lead to a better safety and efficacy profile.

Simplified Pharmacokinetics : Single enantiomers generally have less complex pharmacokinetic profiles compared to racemic mixtures, where each isomer can be absorbed, distributed, metabolized, and excreted differently.

Clearer SAR : Using stereochemically pure compounds provides a much clearer understanding of the structure-activity relationship. It allows researchers to correlate a specific three-dimensional structure with a specific biological activity, which is impossible when using a mixture of isomers.

Recent advances in asymmetric synthesis have made it possible to produce chiral 1,5-benzothiazepines with high yields and excellent enantiomeric excess, demonstrating the feasibility and importance of accessing stereoisomerically pure compounds for rigorous SAR studies. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.